4-(2-Piperidyl)-1-butanol
Overview
Description
4-(2-Piperidyl)-1-butanol is a chemical compound that is part of the piperidine class of compounds . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound involves several steps. The condensation of Δ1-piperideine with 3-oxoglutaric acid produces 4-(2-piperidyl)acetoacetic acid, which is then converted into pelletierine after a decarboxylation reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and decarboxylation . More detailed information about the specific reactions is not available in the search results.Scientific Research Applications
Biofuel Production and Combustion Analysis
- Fermentative Butanol Production : Butanol, a compound related to 4-(2-Piperidyl)-1-butanol, is produced fermentatively by Clostridia and has been researched for its potential as a biofuel or fuel additive due to its superior properties over ethanol. Advances in biotechnology have renewed interest in its production, emphasizing the need for strain improvement and process optimization to make fermentative butanol a viable industrial process (Lee et al., 2008).
- Combustion Analysis of Butanol Isomers : A comprehensive study on the combustion chemistry of linear and branched alcohols, including butanol isomers, provided insights into their unique oxidation features. This research is crucial for understanding the potential of butanol as an alternative or blending agent for conventional fuels (Sarathy et al., 2012).
Solvent Applications and Carbon Capture
- Solubility of CO2 in Amine Solvents : The equilibrium solubility of CO2 in novel tertiary amine solvents, including compounds structurally related to this compound, was analyzed. This study is pertinent for developing efficient carbon capture technologies using amine-based solvents (Liu et al., 2019).
Enantioselective Synthesis and Chemical Kinetics
- Chemoenzymatic Synthesis : Research into the enantioselectivities of lipase-catalyzed reactions with derivatives of piperidyl-based compounds highlights the potential for synthesizing enantiopure β-amino esters, which are important in organic synthesis and pharmaceuticals (Liljeblad et al., 2007).
- Oxidation Kinetics : Studies on the oxidation kinetics of butanol and its isomers, including detailed kinetic modeling, provide insights into the combustion processes of biofuels, contributing to the optimization of engine performance and emissions (Moss et al., 2008).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, such as 4-(2-piperidyl)-1-butanol, are present in more than twenty classes of pharmaceuticals . They are also found in Lycopodium alkaloids, which are known to have a variety of biological activities .
Mode of Action
Some studies suggest that piperidine derivatives may interact with various proteins and enzymes, leading to changes in cellular processes . For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Biochemical studies have suggested that compounds like this compound derive from phlegmarine, which arises from the coupling of pelletierine and 4-(2-piperidyl) acetoacetate, both of which originate from L-lysine . This suggests that this compound may be involved in the biosynthesis of Lycopodium alkaloids .
Pharmacokinetics
It is known that similar compounds, such as methylphenidate, are predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (ces1a1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This suggests that this compound may have similar ADME properties.
Result of Action
For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the stability of similar compounds, such as methylphenidate and its metabolites, has been shown to be affected by temperature . Therefore, the action, efficacy, and stability of this compound may also be influenced by environmental conditions such as temperature.
Properties
IUPAC Name |
4-piperidin-2-ylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-4-2-6-9-5-1-3-7-10-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLSABRWGOHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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